4-Methoxy-1-methyl-1H-indole

概要

説明

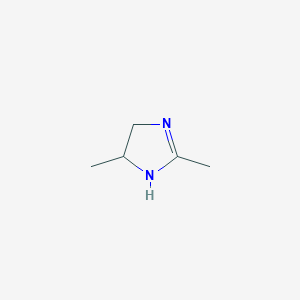

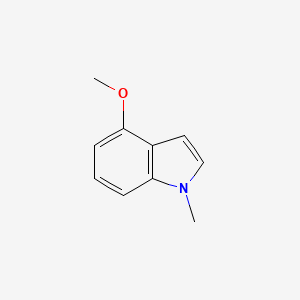

4-Methoxy-1-methyl-1H-indole is a chemical compound with the molecular formula C10H11NO . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .

Synthesis Analysis

Indoles, including this compound, can be synthesized using various methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring, making it aromatic in nature . The molecular weight of this compound is 147.1739 .Chemical Reactions Analysis

The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Physical And Chemical Properties Analysis

This compound has a molecular weight of 147.1739 . Its physical and chemical properties include a melting point of 89-91 °C, a boiling point of 306.9±0.0 °C at 760 mmHg, and a density of 1.2±0.1 g/cm3 .科学的研究の応用

Antioxidant and Cytotoxicity Properties

- 4-Methoxy-1-methyl-1H-indole, among other derivatives, was investigated for its antioxidant and cytotoxicity properties. These compounds exhibited moderate antioxidant properties and were found to be safer compared to other compounds like 5-fluorouracil and cisplatin on non-tumor cell lines (Goh et al., 2015).

Antimicrobial Potential

- Indole derivatives, including this compound, have been synthesized and screened for antimicrobial potential (Kalshetty et al., 2012).

Plant Secondary Metabolite Modification

- In the study of indole glucosinolates in Arabidopsis, this compound played a key role in chemical modifications such as hydroxylations or methylations, impacting the interactions of cruciferous plants with their natural enemies (Pfalz et al., 2011).

Maillard Reaction and Characterization

- This compound was prepared via the Maillard reaction and characterized using mass spectrometry. This research is significant for understanding the Maillard reaction's role in generating β-carboline compounds (Goh et al., 2015).

Vibrational and Electronic Profiles

- Detailed vibrational and electronic studies on indole derivatives including this compound have been carried out. These studies are crucial for understanding the molecular properties and interactions of these compounds (Haress et al., 2016).

Methylation Studies

- Research on the methylation of indole derivatives, including this compound, provides insight into the effects of methoxy-groups and the process of quaternization in these compounds (Ames et al., 1971).

Rotundifoline, an Oxoindole Alkaloid

- Studies on compounds like rotundifoline, which contain an indole structure similar to this compound, reveal important information about the molecular structure and stability of these types of alkaloids (Mukhopadhyyay et al., 1998).

作用機序

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4-Methoxy-1-methyl-1H-indole may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects . The exact nature of these interactions and the resulting changes at the molecular level for this compound remain to be elucidated.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects. More research is needed to describe these effects in detail.

将来の方向性

Indole derivatives, including 4-Methoxy-1-methyl-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They play a main role in cell biology and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

特性

IUPAC Name |

4-methoxy-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-7-6-8-9(11)4-3-5-10(8)12-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEWBFOJLQMYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344233 | |

| Record name | 4-Methoxy-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7556-35-6 | |

| Record name | 4-Methoxy-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)